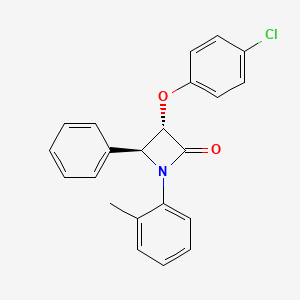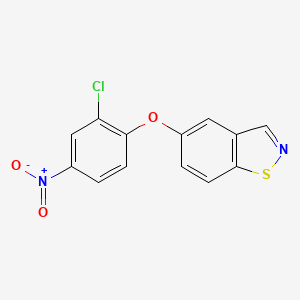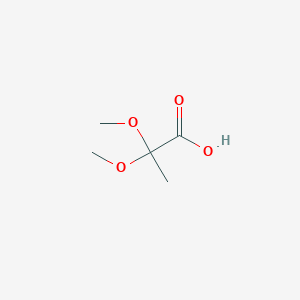![molecular formula C11H16 B14405260 2,3-Diethylidenebicyclo[2.2.1]heptane CAS No. 85553-72-6](/img/structure/B14405260.png)
2,3-Diethylidenebicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethylidenebicyclo[2.2.1]heptane is a bicyclic hydrocarbon with the molecular formula C₉H₁₂. It is a derivative of bicyclo[2.2.1]heptane, characterized by the presence of two ethylidene groups at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylidenebicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves the cycloaddition of a diene and a dienophile to form a bicyclic structure. For instance, cyclopentadiene can react with ethylidene derivatives under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of bicyclo[2.2.1]heptane derivatives often involves catalytic hydrogenation reactions. For example, bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium can be subjected to catalytic hydrogenation using an aluminum-nickel alloy catalyst at temperatures ranging from 15-40°C and atmospheric pressure .
Chemical Reactions Analysis
Types of Reactions
2,3-Diethylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Catalytic hydrogenation can reduce the ethylidene groups to ethyl groups.
Substitution: Electrophilic substitution reactions can introduce functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, aluminum-nickel alloy for hydrogenation, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products
Major products formed from these reactions include epoxides, reduced hydrocarbons, and substituted bicyclic compounds. These products can serve as intermediates for further chemical transformations .
Scientific Research Applications
2,3-Diethylidenebicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,3-Diethylidenebicyclo[2.2.1]heptane involves its interaction with molecular targets through its reactive ethylidene groups. These groups can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylene-bicyclo[2.2.1]heptane: Similar in structure but with methylene groups instead of ethylidene groups.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents at the 2 and 3 positions.
Uniqueness
2,3-Diethylidenebicyclo[2.2.1]heptane is unique due to its ethylidene groups, which provide distinct reactivity compared to other bicyclo[2.2.1]heptane derivatives. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
85553-72-6 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
2,3-di(ethylidene)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H16/c1-3-10-8-5-6-9(7-8)11(10)4-2/h3-4,8-9H,5-7H2,1-2H3 |
InChI Key |
SZWYUAWMEPZPNP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C2CCC(C2)C1=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)

![4,4'-[Methylenebis(oxy)]diphenol](/img/structure/B14405190.png)
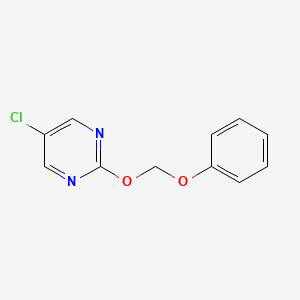
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propylurea](/img/structure/B14405204.png)
![({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride](/img/structure/B14405211.png)
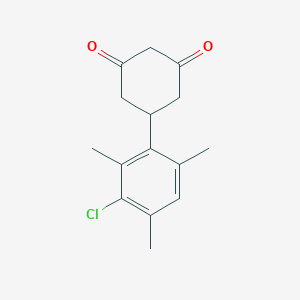
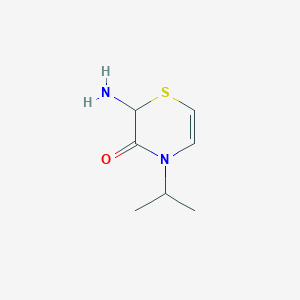

![7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14405235.png)
